1-([1,1'-Biphenyl]-4-yloxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol hydrochloride
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Overview
Description
1-([1,1'-Biphenyl]-4-yloxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol hydrochloride is an organic compound belonging to the class of biphenyl derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-([1,1'-Biphenyl]-4-yloxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol hydrochloride typically involves the following steps:
Formation of Biphenyl Ether: The starting material, 4-hydroxybiphenyl, undergoes an etherification reaction with 3-chloropropanol in the presence of a base like potassium carbonate to form the biphenyl ether intermediate.
Amine Alkylation: The intermediate is then reacted with 2,6-dimethylpiperidine under basic conditions to achieve the alkylation at the nitrogen atom, forming the desired product.
Hydrochloride Formation: Finally, the product is converted to its hydrochloride salt by treatment with hydrochloric acid, which enhances its solubility and stability.
Industrial Production Methods: Industrial production of this compound often involves the above steps on a larger scale with optimization for yield and purity. Common industrial practices include:
Use of continuous flow reactors to ensure efficient mixing and temperature control.
Implementation of purification techniques such as recrystallization and chromatography to achieve high-purity final products.
Chemical Reactions Analysis
Types of Reactions: 1-([1,1'-Biphenyl]-4-yloxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a ketone or aldehyde.
Reduction: In certain conditions, the biphenyl ether can be reduced to form different biphenyl derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions at the nitrogen or ether oxygen positions.
Oxidation Reagents: Chromium trioxide (CrO3), Potassium permanganate (KMnO4)
Reduction Reagents: Lithium aluminum hydride (LiAlH4), Hydrogen (H2) with a palladium catalyst
Substitution Reagents: Alkyl halides, Acyl chlorides
Oxidation: Ketones, Aldehydes
Reduction: Various biphenyl derivatives
Substitution: N-alkylated or O-alkylated products
Scientific Research Applications
Chemistry::
Synthesis of Complex Molecules: The compound serves as a building block in the synthesis of more complex biphenyl derivatives used in organic chemistry research.
Biochemical Studies: It is used as a probe to study the biochemical pathways involving ether and amine functional groups.
Pharmaceutical Research: The compound's derivatives have shown potential in drug development for treating neurological disorders and cardiovascular diseases.
Catalysis: Used in the development of catalysts for organic synthesis due to its stable and reactive structure.
Mechanism of Action
The mechanism of action of 1-([1,1'-Biphenyl]-4-yloxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol hydrochloride largely depends on its application. For instance:
In Biological Systems: It interacts with specific receptors or enzymes, modulating their activity through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The piperidine moiety often interacts with neurotransmitter receptors.
In Chemical Reactions: The biphenyl structure provides a rigid framework that can stabilize reactive intermediates, aiding in catalytic processes.
Comparison with Similar Compounds
Comparison with Other Biphenyl Derivatives::
1-([1,1'-Biphenyl]-2-yloxy)propan-2-ol: Has similar chemical properties but different reactivity due to the position of the ether linkage.
4-([1,1'-Biphenyl]-4-yl)butan-2-ol: Shares a similar structural backbone but with a different alkyl chain length, affecting its solubility and reactivity.
The presence of the 2,6-dimethylpiperidin-1-yl group provides distinct steric and electronic effects, making 1-([1,1'-Biphenyl]-4-yloxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol hydrochloride unique in its interactions and applications.
1-([1,1'-Biphenyl]-2-yloxy)propan-2-ol
4-([1,1'-Biphenyl]-4-yl)butan-2-ol
1-(4-Bromophenoxy)-2-propanol
Properties
IUPAC Name |
1-(2,6-dimethylpiperidin-1-yl)-3-(4-phenylphenoxy)propan-2-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NO2.ClH/c1-17-7-6-8-18(2)23(17)15-21(24)16-25-22-13-11-20(12-14-22)19-9-4-3-5-10-19;/h3-5,9-14,17-18,21,24H,6-8,15-16H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOROGJBJNPPMIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1CC(COC2=CC=C(C=C2)C3=CC=CC=C3)O)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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